molecular formula C20H22ClNO3 B11640587 methyl (4Z)-4-(4-chlorobenzylidene)-1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-(4-chlorobenzylidene)-1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11640587
M. Wt: 359.8 g/mol
InChI Key: LMWFFQYQURKBPF-ATVHPVEESA-N
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Description

Methyl (4Z)-4-(4-chlorobenzylidene)-1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure It features a pyrrole ring, a cyclohexyl group, and a chlorobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-4-(4-chlorobenzylidene)-1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with a cyclohexyl-substituted pyrrole derivative under acidic conditions. The reaction is followed by esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-4-(4-chlorobenzylidene)-1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl (4Z)-4-(4-chlorobenzylidene)-1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of methyl (4Z)-4-(4-chlorobenzylidene)-1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4Z)-4-(4-bromobenzylidene)-1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
  • Methyl (4Z)-4-(4-fluorobenzylidene)-1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

Methyl (4Z)-4-(4-chlorobenzylidene)-1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to the presence of the chlorobenzylidene moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H22ClNO3

Molecular Weight

359.8 g/mol

IUPAC Name

methyl (4Z)-4-[(4-chlorophenyl)methylidene]-1-cyclohexyl-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C20H22ClNO3/c1-13-18(20(24)25-2)17(12-14-8-10-15(21)11-9-14)19(23)22(13)16-6-4-3-5-7-16/h8-12,16H,3-7H2,1-2H3/b17-12-

InChI Key

LMWFFQYQURKBPF-ATVHPVEESA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N1C3CCCCC3)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=C(C=C2)Cl)C(=O)N1C3CCCCC3)C(=O)OC

Origin of Product

United States

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